2-[(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(4-nitrophenyl)ethanone
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Overview
Description
2-[(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(4-nitrophenyl)ethanone is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(4-nitrophenyl)ethanone typically involves the reaction of 5-methyl-1,3,4-oxadiazole-2-thiol with 4-nitroacetophenone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide in a solvent like ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-[(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(4-nitrophenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted oxadiazole derivatives.
Scientific Research Applications
2-[(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(4-nitrophenyl)ethanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-[(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(4-nitrophenyl)ethanone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes by binding to active sites or interacting with cellular membranes. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole derivatives: Known for their antimicrobial and antifungal activities.
1,3,4-Oxadiazole derivatives: Used in medicinal chemistry for their potential therapeutic effects
Uniqueness
2-[(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(4-nitrophenyl)ethanone is unique due to its specific structural features, such as the presence of both a nitrophenyl group and a methyl-substituted oxadiazole ring. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H9N3O4S |
---|---|
Molecular Weight |
279.27 g/mol |
IUPAC Name |
2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(4-nitrophenyl)ethanone |
InChI |
InChI=1S/C11H9N3O4S/c1-7-12-13-11(18-7)19-6-10(15)8-2-4-9(5-3-8)14(16)17/h2-5H,6H2,1H3 |
InChI Key |
MFXNHCXZVVQVEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(O1)SCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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